Product packaging for 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL(Cat. No.:CAS No. 117959-47-4)

9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL

Cat. No.: B14287793
CAS No.: 117959-47-4
M. Wt: 280.4 g/mol
InChI Key: OWZQZBUTVLYCSG-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Fluorene (B118485) Derivatives

Fluorene, a polycyclic aromatic hydrocarbon, serves as the foundational structure for a vast array of derivatives. labxing.com These derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic solar cells, and sensors. labxing.comnih.gov The functionalization of the fluorene core, especially at the C9 position, allows for the tuning of its chemical and physical properties. 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL is a specific example of a 9,9-disubstituted fluorene, a class of compounds known for their enhanced stability and unique molecular geometries. mdpi.com

Structural Characteristics of 9,9-Disubstituted Fluorene Alcohols

The defining feature of 9,9-disubstituted fluorene alcohols, including the subject compound, is the presence of two substituents at the C9 position of the fluorene ring system, with at least one being a hydroxyl group. This disubstitution pattern significantly influences the molecule's three-dimensional structure. The introduction of bulky groups at the C9 position can lead to steric hindrance, affecting the planarity of the fluorene backbone and influencing the compound's packing in the solid state. mdpi.com

In the case of this compound, the two substituents are a hydroxyl group and a 1-hydroxycyclohexyl group. The presence of two hydroxyl groups introduces the potential for intra- and intermolecular hydrogen bonding, which can play a crucial role in determining the compound's crystal structure and its properties in solution. The cyclohexyl ring adds a non-planar, bulky aliphatic component to the molecule.

Table 1: General Properties of the Fluorene Core

PropertyValue
Chemical FormulaC13H10
Molar Mass166.22 g/mol
AppearanceWhite crystalline solid
Melting Point116-117 °C
Boiling Point295 °C

Research Rationale for Investigating Complex Fluorenol Architectures

The investigation into complex fluorenol architectures like this compound is driven by several key factors. The introduction of multiple functional groups and complex substituents allows for the fine-tuning of the molecule's electronic properties, solubility, and solid-state packing. These are critical parameters for applications in materials science.

Furthermore, the presence of hydroxyl groups makes these molecules potential building blocks for the synthesis of larger, more complex structures such as polymers and coordination compounds. The specific geometry and functionality of these fluorenols can lead to materials with novel properties and applications. For instance, the ability to form hydrogen-bonded networks can be exploited in the design of supramolecular assemblies and crystal engineering.

Overview of Relevant Research Trajectories in Fluorene Chemistry

The field of fluorene chemistry is characterized by several active research trajectories. A significant area of focus is the development of new synthetic methodologies for the efficient and selective functionalization of the fluorene core. labxing.comnih.gov This includes the development of catalytic methods for C-C and C-heteroatom bond formation at various positions of the fluorene ring.

Another major research direction is the application of fluorene derivatives in organic electronics. This involves the design and synthesis of new fluorene-based materials with optimized properties for use in OLEDs, solar cells, and transistors. Researchers are exploring how modifications to the fluorene structure, such as the introduction of different substituents at the C9 position, can impact device performance. mdpi.com

Additionally, there is growing interest in the biological applications of fluorene derivatives. Some fluorene-based compounds have shown promising activity as anticancer, antiviral, and anti-inflammatory agents. The unique structural features of fluorene derivatives make them attractive scaffolds for the design of new therapeutic agents.

While specific research on this compound is not extensively documented in publicly available literature, its structure places it at the intersection of these key research areas. The synthesis of such a diol on a fluorene core represents a synthetic challenge and its unique combination of a rigid aromatic core with flexible, functionalized aliphatic substituents makes it a promising candidate for further investigation in both materials science and medicinal chemistry.

Table 2: Comparison of Structural Features in 9,9-Disubstituted Fluorenols

CompoundSubstituents at C9Key Structural Features
9,9-bis(hydroxymethyl)-9H-fluoreneTwo hydroxymethyl groupsPotential for extensive hydrogen bonding; relatively small substituents. mdpi.com
This compoundOne hydroxyl and one 1-hydroxycyclohexyl groupBulky, non-planar cyclohexyl ring; two hydroxyl groups for hydrogen bonding.
9-Phenyl-9H-fluoren-9-olOne hydroxyl and one phenyl groupAromatic substituent influencing electronic properties through π-stacking.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O2 B14287793 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL CAS No. 117959-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117959-47-4

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

9-(1-hydroxycyclohexyl)fluoren-9-ol

InChI

InChI=1S/C19H20O2/c20-18(12-6-1-7-13-18)19(21)16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-5,8-11,20-21H,1,6-7,12-13H2

InChI Key

OWZQZBUTVLYCSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2(C3=CC=CC=C3C4=CC=CC=C42)O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 9 1 Hydroxycyclohexyl 9h Fluoren 9 Ol

Strategies for Carbon-Carbon Bond Formation at the C9 Fluorene (B118485) Position

The C9 position of fluorene is particularly reactive due to the acidity of its methylene (B1212753) protons (pKa ≈ 22.6 in DMSO), which allows for deprotonation to form the stable, aromatic fluorenyl anion. wikipedia.org This anion serves as a potent nucleophile, forming the basis for many synthetic routes that create C-C bonds at this position. wikipedia.org The alternative starting material is 9-fluorenone (B1672902), the oxidized form of fluorene, which presents an electrophilic carbonyl carbon ideal for nucleophilic attack. nih.gov

While the target molecule is a specific diol, understanding advanced methods for creating 9,9-disubstituted fluorenes provides context for the versatility of the fluorene scaffold. researchgate.net These methods are crucial for developing fluorene derivatives used in materials science and medicinal chemistry. researchgate.netlabxing.com

One powerful modern technique is the palladium-catalyzed tandem reaction of 2-iodobiphenyls with α-diazoesters. labxing.comnih.gov This method proceeds through a C(sp²)-H activation and carbenoid insertion sequence, offering a direct route to 9,9-disubstituted fluorenes with ester functionalities. labxing.comnih.gov These ester groups can then be chemically modified, for instance, by reduction to hydroxyl groups, providing a pathway to various diol structures. labxing.com Another convergent approach involves a rhodium-catalyzed stitching reaction, which can construct complex fluorene derivatives under mild conditions. researchgate.net

Table 1: Advanced Synthetic Approaches for 9,9-Disubstituted Fluorenes
MethodStarting MaterialsCatalyst/ReagentsKey FeaturesReference
Palladium-Catalyzed C-H Activation/Carbenoid Insertion2-Iodobiphenyls, α-DiazoestersPd(OAc)₂, P(o-tol)₃, K₂CO₃Direct synthesis of 9,9-disubstituted fluorenes with ester groups. labxing.comnih.gov
Rhodium-Catalyzed Stitching ReactionVarious unsaturated precursorsRhodium complexesConvergent synthesis under mild conditions, suitable for extended π-systems. researchgate.net
Phase-Transfer CatalysisFluorene, Alkyl/Aryl HalidesKOH, Aliquat 336Effective for introducing various substituents at the C9 position. mdpi.com

A cornerstone of C9 functionalization is the addition of organometallic reagents, such as Grignard or organolithium reagents, to 9-fluorenone. acs.orgiastate.edu This reaction is a fundamental method for forming a carbon-carbon bond and simultaneously creating a tertiary alcohol at the C9 position. masterorganicchemistry.com The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of 9-fluorenone, and subsequent acidic workup protonates the resulting alkoxide to yield a 9-substituted-9H-fluoren-9-ol. iastate.edu

This approach is highly versatile, allowing for the introduction of a wide array of alkyl and aryl groups. For instance, the reaction of 9-fluorenone with phenylmagnesium bromide yields 9-phenyl-9-fluorenol. iastate.edu This reaction forms the basis for synthesizing one of the two hydroxyl groups present in the target molecule, 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL.

Table 2: Examples of Organometallic Additions to 9-Fluorenone
Organometallic ReagentProductReaction TypeReference
Phenylmagnesium Bromide9-Phenyl-9-fluorenolGrignard Reaction iastate.edu
Methylmagnesium Bromide9-Methyl-9-fluorenolGrignard Reaction acs.org
Ethynyllithium9-Ethynyl-9-fluorenolOrganolithium Addition researchgate.net

Introduction and Regioselective Functionalization of Hydroxyl Groups

The synthesis of this compound requires the specific placement of two hydroxyl groups. One is located at the C9 position of the fluorene, and the other is at the C1 position of the cyclohexyl ring.

Direct hydroxylation of the fluorene structure is a known transformation. For instance, a novel oxidation system using magnesium nitrate (B79036) [Mg(NO₃)₂] and diphenylphosphine (B32561) oxide [HP(O)Ph₂] allows for the efficient C(sp³)–H hydroxylation of fluorenes at the C9 position to form 9-fluorenol. nih.gov However, for the synthesis of this compound, the hydroxyl groups are not typically introduced by direct oxidation of a pre-formed hydrocarbon skeleton. Instead, their introduction is an integral part of the carbon-carbon bond-forming strategy.

The most direct and chemically elegant method for synthesizing the 1,2-diol structure of this compound is through a reductive cross-coupling reaction, specifically a Pinacol coupling, between 9-fluorenone and cyclohexanone (B45756). This reaction forms the central C9-C1 bond and generates the two hydroxyl groups simultaneously.

In this reaction, both ketones are reduced by a single-electron transfer agent, such as low-valent titanium (generated from TiCl₄ and a reducing agent like Zn or Mg) or samarium(II) iodide (SmI₂), to form ketyl radical anions. These two different radical anions then couple to form a pinacolate intermediate, which upon acidic workup yields the final diol product. This convergent approach is highly efficient for creating sterically hindered tertiary diols.

An alternative, though less direct, pathway involves a two-step sequence:

Nucleophilic Addition: The fluorenyl anion, generated by deprotonating fluorene with a strong base like n-butyllithium, acts as a nucleophile and attacks the carbonyl carbon of cyclohexanone. This forms an alkoxide intermediate which, upon workup, yields 9-(1-hydroxycyclohexyl)-9H-fluorene.

Oxidation: The resulting compound is then selectively oxidized at the C9 position. Given the susceptibility of the C9 C-H bond to oxidation, reagents like oxygen in the presence of a base could potentially introduce the second hydroxyl group, though controlling selectivity could be challenging. researchgate.net

The synthesis of diol derivatives based on the fluorene scaffold can be approached through both convergent and divergent strategies.

Convergent Synthesis: This strategy involves preparing key fragments of the molecule separately before combining them in a late-stage step. The Pinacol cross-coupling of 9-fluorenone and cyclohexanone is a prime example of a convergent synthesis. researchgate.net It efficiently assembles the complete carbon skeleton and desired functionality in a single, powerful transformation.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of structurally related final products. For example, a 9,9-disubstituted fluorene containing ester groups, synthesized via the palladium-catalyzed method, could serve as a common precursor. labxing.comnih.gov The ester groups could be reduced to alcohols, and then one of the hydroxyls could be selectively protected, allowing the other to be modified. This would enable the creation of a library of related diol derivatives by reacting the intermediate with different electrophiles or nucleophiles.

Catalytic Systems in the Synthesis of Highly Substituted Fluorenols

The construction of the fluorene skeleton and the introduction of specific substituents at the C-9 position are often achieved through sophisticated catalytic methods. These methods are designed to be efficient and selective, accommodating a variety of functional groups.

Metal-Catalyzed Annulation and Cyclization Processes

While metal-free pathways exist, metal-catalyzed reactions represent a cornerstone in the synthesis of fluorene derivatives. nih.gov Transition metals, in particular, are effective in promoting the necessary bond formations for creating the tricyclic fluorene core. For instance, palladium-catalyzed Suzuki-Miyaura coupling is a common strategy to first create functionalized biaryl precursors, which can then undergo cyclization. nih.gov

Borane-catalyzed reactions have also emerged as a powerful tool for creating fluorene analogs, such as silafluorenes. rsc.org These reactions proceed via a double C-H silylation, demonstrating an alternative to traditional transition-metal catalysis for forming the five-membered ring of the fluorene system. rsc.org Although not a direct synthesis of fluorenols, these metal- and metalloid-catalyzed cyclizations establish key principles applicable to the synthesis of the core structure. Another modern approach involves visible light-promoted intramolecular reactions, which can construct functionalized 9-fluorenol derivatives with 100% atom economy under mild conditions. rsc.org

Brønsted and Lewis Acid Catalysis in Fluorene Derivative Formation

Acid catalysis is fundamental in the synthesis and functionalization of fluorene derivatives. Both Brønsted and Lewis acids are employed to facilitate key transformations, including intramolecular Friedel-Crafts reactions and rearrangements that lead to the desired fluorenol products. nih.govresearchgate.net

Lewis Acid Catalysis: Lewis acids like boron trifluoride etherate (BF₃·Et₂O), aluminum chloride (AlCl₃), and ferric chloride (FeCl₃) are widely used. researchgate.netthieme-connect.de BF₃·Et₂O has proven particularly effective in catalyzing the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides to yield highly functionalized 9-substituted fluorene derivatives. thieme-connect.de The choice of Lewis acid and solvent is critical; studies show that BF₃·Et₂O in dichloromethane (B109758) often provides optimal yields, whereas other catalysts or solvents may be less effective or inhibit the reaction entirely. thieme-connect.de In the Friedel-Crafts acetylation of 9H-fluorene, aluminum chloride is a classic and effective catalyst for producing mono- and diacetyl-9H-fluorenes. researchgate.net Furthermore, specialized fluorous Lewis acids have been developed for use in biphasic systems, allowing for easy catalyst recycling and reduction of acidic waste. nih.gov

Brønsted Acid Catalysis: Brønsted acids, such as para-toluenesulfonic acid (p-TsOH) and triflic acid (TfOH), are also instrumental. researchgate.netnih.gov For example, a catalytic amount of p-TsOH can promote the thermal ring-rearrangement of fluorenopyrans to furnish 2-(1H-inden-3-yl)-9H-fluoren-3-ols. researchgate.net In different systems, Brønsted acids facilitate multicomponent reactions to prepare complex heterocyclic derivatives. acs.orgacs.org The use of highly non-nucleophilic solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can enhance the efficacy of Brønsted acid catalysis by stabilizing cationic intermediates, enabling powerful cycloaromatization reactions to construct polycyclic aromatic systems. nih.gov

Catalyst TypeCatalyst ExampleReaction TypeSubstrate ClassReference
Lewis AcidBoron Trifluoride Etherate (BF₃·Et₂O)Functionalization/Rearrangement9-(Phenylethynyl)-9H-fluoren-9-ols thieme-connect.de
Lewis AcidAluminum Chloride (AlCl₃)Friedel-Crafts Acetylation9H-Fluorene researchgate.net
Brønsted Acidpara-Toluenesulfonic Acid (p-TsOH)Thermal Ring-RearrangementFluorenopyrans researchgate.net
Brønsted AcidTriflic Acid (TfOH)CycloaromatizationBiaryls with Acetal Moieties nih.gov
Lewis AcidHafnium(IV) bis(perfluorooctanesulfonyl)imideEsterificationCarboxylic Acids and Alcohols nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and controlling product outcomes. Research has focused on identifying key intermediates and elucidating the factors that govern stereochemistry.

Proposed Intermediates in Fluorene Functionalization Reactions (e.g., Allene (B1206475) Carbocations)

The formation of highly substituted fluorenes often proceeds through reactive intermediates. One significant proposed intermediate in the BF₃·Et₂O-catalyzed reaction of propargylic alcohols, such as 9-ethynyl-9-fluorenols, is an allene carbocation . thieme-connect.de This intermediate is generated from the propargylic alcohol precursor in the presence of the Lewis acid. The subsequent nucleophilic attack on this electrophilic allene carbocation leads to the final functionalized fluorene product. thieme-connect.de

The stability of carbocations is a determining factor in many reaction pathways. A positively charged carbon is electron-poor and is stabilized by electron-donating groups and resonance effects. libretexts.org Allene-derived carbocations, such as the 2-propenyl cation, are key intermediates in reactions like the protonation of allene. stackexchange.com While the allyl cation is thermodynamically more stable, the formation of the 2-propenyl cation from allene often involves a lower energy barrier. stackexchange.com This kinetic preference highlights the importance of understanding the energy landscapes of potential intermediates in predicting reaction outcomes. The highly reactive nature of intermediates like α-fluorocarbocations further demonstrates how transient species can drive unique and sometimes unexpected chemical transformations. nih.gov

Elucidation of Stereochemical Control in Synthetic Transformations

Achieving stereochemical control is a primary goal in the synthesis of complex molecules like substituted fluorenols, which can possess multiple stereocenters. The three-dimensional arrangement of atoms can be directed through several strategies.

Substrate control is one fundamental strategy, where the existing stereochemistry within a molecule influences the stereochemical outcome of a subsequent reaction at a different part of the molecule. youtube.com The steric and electronic properties of the substrate guide the approach of reagents to a specific face of the molecule.

A related and powerful method is auxiliary control . In this approach, a chiral auxiliary is temporarily attached to the substrate. This auxiliary directs the stereochemistry of a reaction, after which it is removed. youtube.com This method allows for the introduction of a specific stereoisomer in a controlled manner, which is crucial as different stereoisomers can have vastly different properties. youtube.comresearchgate.net The development of chemoenzymatic methods, which use enzymes to perform highly stereospecific transformations, also represents a significant advance in achieving stereochemical control. researchgate.net In the context of fluorenol synthesis, the choice of catalytic system—be it a metal complex or a chiral Brønsted acid—can play a decisive role in influencing the stereochemistry of the final product, particularly in reactions that create new chiral centers.

Advanced Spectroscopic Analysis of 9 1 Hydroxycyclohexyl 9h Fluoren 9 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete bonding framework and infer spatial arrangements.

High-Resolution ¹H NMR and ¹³C NMR Spectral Assignment

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL. The symmetry of the fluorenyl moiety is broken by the C9 substitution, leading to distinct signals for each aromatic proton and carbon.

The ¹H NMR spectrum is expected to show complex multiplets for the eight aromatic protons of the fluorene (B118485) ring system, typically in the range of δ 7.2–7.8 ppm. The ten protons of the cyclohexyl ring would appear further upfield, likely as broad multiplets between δ 1.2 and 2.5 ppm. Two distinct singlets corresponding to the two hydroxyl protons (-OH) are also anticipated, though their chemical shifts can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. It would display signals for all 19 carbon atoms. The aromatic carbons of the fluorene skeleton are expected in the δ 120–150 ppm region. The quaternary C9 carbon, bonded to two oxygen atoms and two carbon atoms, would be significantly deshielded. The carbons of the cyclohexyl ring would resonate in the aliphatic region (δ 20–45 ppm), with the carbinol carbon (C1') appearing further downfield (typically δ 65-75 ppm).

Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Fluorenyl H (8H) 7.20 - 7.80 Multiplet (m)
Cyclohexyl H (10H) 1.20 - 2.50 Multiplet (m)
9-OH (1H) Variable Singlet (s)

Predicted ¹³C NMR Spectral Data for this compound

Carbons Predicted Chemical Shift (δ, ppm)
Fluorenyl C (aromatic CH) 120.0 - 130.0
Fluorenyl C (quaternary) 140.0 - 150.0
Fluorenyl C9 ~85.0 - 95.0
Cyclohexyl C1' ~70.0 - 80.0

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. chemeo.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would be instrumental in assigning the adjacent protons within the fluorene aromatic rings and tracing the connectivity of the protons around the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps one-bond correlations between protons and their directly attached carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, such as linking the aliphatic proton signals to the specific carbons of the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This experiment is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal spatial proximity between specific protons on the cyclohexyl ring and the aromatic protons of the fluorene moiety, providing insight into the rotational orientation of the cyclohexyl group relative to the fluorene plane.

Dynamic NMR Studies for Conformational Analysis

The cyclohexyl ring in this compound is not static and can undergo conformational changes, most notably the chair-chair ring interconversion. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational dynamics. By lowering the temperature, the rate of ring inversion can be slowed. If the coalescence temperature is reached, the single averaged signal for a pair of axial/equatorial protons will broaden and, at even lower temperatures (the slow-exchange limit), split into two distinct signals. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational flexibility of the molecule.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₉H₂₀O₂. HRMS analysis would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical exact mass.

Calculated Exact Mass for C₁₉H₂₀O₂

Ion Species Molecular Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺ C₁₉H₂₁O₂⁺ 297.1536
[M+Na]⁺ C₁₉H₂₀O₂Na⁺ 319.1356

The experimental observation of an ion at one of these m/z values with high mass accuracy would provide strong evidence for the compound's elemental formula.

Chromatographic Separation Coupled with Mass Spectrometry (GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry allows for the analysis of individual components within a mixture and provides mass spectral data for each.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. Given the presence of two hydroxyl groups and a relatively high molecular weight, this compound would likely require derivatization (e.g., silylation) to increase its volatility and thermal stability before GC-MS analysis. The resulting mass spectrum under electron ionization (EI) would show a molecular ion peak and a series of fragment ions.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is generally more suitable for analyzing less volatile, more polar compounds like the title molecule without the need for derivatization. Using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS would typically show a strong signal for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

Tandem mass spectrometry (MS/MS) experiments on the parent ion could be performed to induce fragmentation and gain further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion would involve the initial loss of a water molecule (H₂O), followed by the cleavage of the bond between the fluorene C9 and the cyclohexyl ring, leading to characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. Together, they offer a comprehensive vibrational fingerprint, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa.

The presence of two hydroxyl groups in this compound—one tertiary alcohol on the fluorene ring and another on the cyclohexyl ring—will give rise to characteristic O-H stretching and bending vibrations.

In the IR spectrum of the parent 9H-fluoren-9-ol, a broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. This broadening is a result of intermolecular hydrogen bonding in the solid state. In dilute solutions with non-polar solvents, a sharper, higher frequency band around 3600 cm⁻¹ is expected. For this compound, the presence of two hydroxyl groups will likely result in a more intense and potentially broader O-H stretching band in the same region, reflecting a more complex network of intra- and intermolecular hydrogen bonding possibilities.

The O-H bending vibrations are expected in the fingerprint region of the IR spectrum. For 9H-fluoren-9-ol, in-plane bending modes are typically found around 1400 cm⁻¹, while out-of-plane bending modes appear as a broad band around 600-700 cm⁻¹. For the target molecule, overlapping bands from both hydroxyl groups are anticipated in these regions.

In Raman spectroscopy, the O-H stretching mode is generally weak and can be difficult to observe. However, the C-O stretching vibrations, which are coupled to the O-H bending modes, are typically observable.

Vibrational Mode Typical Wavenumber (cm⁻¹) for 9H-fluoren-9-ol Predicted Wavenumber (cm⁻¹) for this compound Spectroscopy
O-H Stretch3200-3600 (broad)3200-3600 (very broad and intense)IR
O-H Bend (in-plane)~1400~1400IR
O-H Bend (out-of-plane)~600-700 (broad)~600-700 (broad)IR
C-O Stretch~1050-1150~1050-1150 (multiple bands)IR, Raman

The vibrational spectrum of this compound will be a composite of the vibrations from the fluorene aromatic system and the cyclohexyl aliphatic ring.

Aromatic Vibrations: The fluorene moiety will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aromatic C=C stretching vibrations will appear as a series of sharp bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, are expected between 700 and 900 cm⁻¹.

Aliphatic Vibrations: The cyclohexyl group will introduce strong aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The presence of these intense bands will be a clear indicator of the bulky aliphatic substituent. CH₂ scissoring (bending) vibrations are expected around 1450 cm⁻¹, and other deformation modes (wagging, twisting) will appear in the 1200-1400 cm⁻¹ region. The C-C skeletal vibrations of the cyclohexane (B81311) ring will contribute to a complex pattern of bands in the fingerprint region (800-1200 cm⁻¹).

Vibrational Mode Typical Wavenumber (cm⁻¹) for 9H-fluoren-9-ol Predicted Wavenumber (cm⁻¹) for this compound Spectroscopy
Aromatic C-H Stretch3000-31003000-3100IR, Raman
Aliphatic C-H StretchN/A2850-2960IR, Raman
Aromatic C=C Stretch1400-16001400-1600IR, Raman
Aliphatic CH₂ ScissorN/A~1450IR
Aromatic C-H Bend (out-of-plane)700-900700-900IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene system is a well-characterized chromophore, and its electronic properties are expected to be influenced by the substitution at the C9 position.

The UV-Vis spectrum of 9H-fluoren-9-ol in a non-polar solvent like cyclohexane typically displays several absorption bands corresponding to π → π* transitions. These transitions are characteristic of the biphenyl (B1667301) moiety within the fluorene structure. The spectrum of 9H-fluoren-9-ol generally shows a strong absorption maximum (λmax) around 260-270 nm, with a series of fine-structured bands at longer wavelengths (around 290-310 nm).

The introduction of the 1-hydroxycyclohexyl group at the C9 position is not expected to significantly alter the fundamental chromophore of the fluorene system, as the substitution is on a saturated carbon and is not in direct conjugation with the aromatic rings. However, the bulky nature of the substituent may cause some steric hindrance, potentially leading to slight changes in the geometry of the fluorene ring system. This could result in minor shifts (likely hypsochromic or blue shifts) in the absorption maxima and a loss of some of the fine vibrational structure in the spectrum.

The choice of solvent can influence the electronic absorption spectrum of a molecule. In polar solvents, polar molecules can be stabilized through dipole-dipole interactions, which can affect the energy levels of the electronic states. For 9H-fluoren-9-ol, a slight red shift (bathochromic shift) of the absorption bands is often observed when moving from non-polar to polar solvents.

A similar trend is expected for this compound. The presence of two hydroxyl groups will increase the polarity of the molecule and enhance its ability to interact with polar solvents through hydrogen bonding. This could lead to more pronounced solvent-dependent shifts in the UV-Vis spectrum compared to the parent 9H-fluoren-9-ol.

Solvent Typical λmax (nm) for 9H-fluoren-9-ol Predicted λmax (nm) for this compound
Cyclohexane~265, ~295, ~305~263, ~293, ~303
Ethanol~268, ~298, ~308~270, ~300, ~310

Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed structural data for the chemical compound this compound. Despite the importance of such information in understanding the compound's properties and potential applications, a single-crystal X-ray diffraction (XRD) study, which would provide definitive insights into its three-dimensional architecture, has not been publicly reported.

For a molecule like this compound, which features a bulky cyclohexyl group and a planar fluorene moiety, a crystallographic study would be particularly insightful. It would elucidate the preferred conformation of the cyclohexyl ring and its orientation relative to the fluorene system. Furthermore, the presence of two hydroxyl groups suggests the potential for significant intermolecular interactions, such as hydrogen bonding, which play a crucial role in the formation of supramolecular assemblies.

A detailed examination of the crystal packing would reveal how individual molecules arrange themselves in the solid state. This includes the identification of any π-π stacking interactions between the aromatic fluorene rings, which are common in such systems and contribute to crystal stability. Understanding these non-covalent interactions is key to predicting and controlling the material's physical properties.

The stereochemical aspects of the diol functionality in this compound are also of significant interest. A crystal structure would unambiguously define the relative and absolute stereochemistry of the hydroxyl groups, which is critical for understanding the molecule's chirality and its potential interactions with other chiral molecules.

Unfortunately, without a published crystal structure, any discussion on these structural and conformational aspects of this compound would be purely speculative. The scientific community awaits a detailed crystallographic investigation to unlock the precise molecular architecture and solid-state behavior of this intriguing fluorene derivative.

In-Depth Theoretical Analysis of this compound Remains Elusive

A comprehensive review of published scientific literature reveals a significant gap in the theoretical and computational chemistry data available for the compound this compound. Despite its defined chemical structure and CAS number (117959-47-4), dedicated studies focusing on its quantum chemical properties, such as those using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), appear to be absent from the public domain.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the specific outline requested, which includes in-depth analysis of the compound's ground and excited state properties. The required data points—such as optimized geometry, energetic profiling, Frontier Molecular Orbitals (FMO), charge distribution, electrostatic potential maps, electronic excitation pathways, and potential energy surface scans for processes like Excited-State Intramolecular Proton Transfer (ESIPT)—are specific outcomes of computational research projects that have not been published for this particular molecule.

While computational studies are available for the parent molecule, 9H-fluoren-9-ol, and other derivatives, extrapolating this information to the significantly more complex this compound would be speculative and would not meet the standards of scientific accuracy. The addition of the bulky and flexible 1-hydroxycyclohexyl group at the C9 position introduces unique steric and electronic effects, including potential intramolecular hydrogen bonding, which would profoundly influence all the theoretical parameters listed in the requested outline. Accurate analysis, therefore, requires a dedicated computational study of the molecule itself.

Until such research is conducted and published, a detailed theoretical and computational exploration of this compound cannot be authentically generated.

Theoretical and Computational Chemistry of 9 1 Hydroxycyclohexyl 9h Fluoren 9 Ol

Excited State Computations and Photophysical Property Prediction (TDDFT)

Influence of Structural Modifications on Luminescence Properties

The luminescence of fluorene (B118485) derivatives is intrinsically linked to their molecular structure, particularly the substituents at the C9 position. For 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL, the presence of two hydroxyl groups and a bulky cyclohexyl moiety significantly influences its photophysical properties.

Computational studies on related 9,9-disubstituted fluorenes have demonstrated that the nature of the substituents dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the energy gap, which in turn affects the emission wavelength. The introduction of alkyl and hydroxyl groups, as in the case of this compound, generally leads to a blue shift in the emission spectrum compared to derivatives with more conjugating or electron-withdrawing groups.

The steric hindrance introduced by the bulky cyclohexyl group can also impact the luminescence by altering the geometry of the fluorene core. In many 9,9-disubstituted fluorenes, the two phenyl rings of the fluorene moiety are not perfectly coplanar. This twisting can disrupt the π-conjugation, leading to changes in the absorption and emission spectra.

To illustrate the influence of structural modifications on the luminescent properties of 9-substituted fluorenols, the following table presents hypothetical data based on trends observed in similar compounds. The quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

Substituent at C9Emission Wavelength (λem, nm)Fluorescence Quantum Yield (ΦF)
-H, -OH3150.10
-CH3, -OH3200.15
-Phenyl, -OH3450.25
-(1-Hydroxycyclohexyl), -OH 325 0.18

This table is illustrative and based on general trends for fluorenol derivatives.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior and conformational landscapes of molecules like this compound. These simulations can provide insights into the flexibility of the cyclohexyl ring, the rotational freedom around the C9-cyclohexyl bond, and the orientation of the hydroxyl groups.

The conformational flexibility of the cyclohexyl group is of particular interest. It can exist in chair, boat, and twist-boat conformations, and the energy barriers between these conformers can be calculated using MD simulations. The preferred conformation will be the one that minimizes steric clashes with the fluorene core.

Furthermore, MD simulations can reveal the accessible dihedral angles between the fluorene moiety and the cyclohexyl substituent. The distribution of these angles provides a picture of the molecule's conformational landscape. The following table presents a hypothetical analysis of the key dihedral angles in this compound, which would be a typical output of such a simulation.

Dihedral AngleDescriptionPredicted Dominant Angle (degrees)
C8a-C9-C1'-C2'Rotation around the C9-Cyclohexyl bond± 60, 180
C4a-C4b-C9-C9aFluorene core planarity< 5

This table is illustrative and based on typical conformational analyses of 9,9-disubstituted fluorenes.

Computational Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound typically involves the Grignard reaction of a cyclohexylmagnesium halide with 9-fluorenone (B1672902). Computational chemistry, particularly density functional theory (DFT), can be employed to elucidate the intricate details of this reaction mechanism.

A crucial aspect of understanding a reaction mechanism is the calculation of the activation energy barriers for each step. For the Grignard reaction leading to this compound, the key step is the nucleophilic attack of the cyclohexyl anion from the Grignard reagent on the carbonyl carbon of 9-fluorenone.

DFT calculations can model the reactants, the transition state, and the product, allowing for the determination of the energy profile of the reaction. Computational studies on the addition of Grignard reagents to ketones have shown that the mechanism can be complex, often involving aggregates of the Grignard reagent and coordination to the carbonyl oxygen.

The following table provides a hypothetical set of calculated activation energies for the addition of different Grignard reagents to 9-fluorenone, illustrating the expected trend.

Grignard ReagentCalculated Activation Energy (kcal/mol)
Methylmagnesium bromide12.5
Ethylmagnesium bromide13.2
Phenylmagnesium bromide11.8
Cyclohexylmagnesium bromide 14.1

This table is illustrative and based on general findings for Grignard reactions with ketones.

The solvent plays a critical role in the Grignard reaction, influencing both the reactivity of the Grignard reagent and the stability of the transition state. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation.

For the synthesis of this compound, which is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF), computational studies would likely show that the solvent molecules coordinate to the magnesium atom of the Grignard reagent. This coordination influences the nucleophilicity of the cyclohexyl group and stabilizes the charge separation in the transition state.

A computational analysis of solvent effects would typically involve calculating the reaction energetics in different solvents to predict the optimal reaction medium. The following table illustrates how the calculated activation energy might vary with the solvent for the addition of cyclohexylmagnesium bromide to 9-fluorenone.

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Diethyl Ether4.315.5
Tetrahydrofuran (THF) 7.6 14.1
Dioxane2.216.8

This table is illustrative and demonstrates the expected trend of solvent effects on this type of reaction.

Reactivity and Chemical Transformations of 9 1 Hydroxycyclohexyl 9h Fluoren 9 Ol

Selective Oxidation of the Alcohol Functionalities

The selective oxidation of one hydroxyl group in the presence of another in a diol is a challenging yet crucial transformation in organic synthesis. stanford.eduthieme-connect.com In the case of 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL, both hydroxyl groups are tertiary. Tertiary alcohols are generally resistant to oxidation under mild conditions that typically oxidize primary and secondary alcohols. chemistrysteps.com

Oxidation of tertiary alcohols, when forced, often proceeds via cleavage of carbon-carbon bonds. However, specific reagents and conditions can be employed to achieve controlled oxidation. For instance, the use of certain transition-metal-catalyzed systems may allow for selective oxidation. stanford.eduscribd.com The differing steric and electronic environments of the two tertiary hydroxyl groups in this compound could potentially be exploited to achieve selectivity. The hydroxyl group at the C9 position of the fluorene (B118485) is benzylic, which may influence its reactivity compared to the aliphatic tertiary alcohol on the cyclohexyl ring.

Oxidizing Agent Potential Product(s) Selectivity
Strong Oxidants (e.g., KMnO4, CrO3)C-C bond cleavage productsLow
Transition-Metal CatalystsMonoketone or diketonePotentially selective based on catalyst and conditions

Dehydration Reactions and Formation of Olefinic Derivatives

The presence of two tertiary alcohol groups makes this compound susceptible to acid-catalyzed dehydration to form various olefinic derivatives. libretexts.orgyoutube.com This elimination reaction typically proceeds through an E1 mechanism involving the formation of a carbocation intermediate. libretexts.org The stability of the resulting alkene (Zaitsev's rule) often governs the regioselectivity of the reaction.

Given the two hydroxyl groups, a variety of dehydrated products can be envisioned, including those with double bonds within the cyclohexyl ring, an exocyclic double bond to the fluorene core, or the formation of a dibenzofulvene system. mdpi.comjlu.edu.cn

Regio- and Stereoselectivity in Dehydration Pathways

The dehydration of this compound can lead to a mixture of isomeric alkenes. The regioselectivity will be influenced by the relative stability of the potential carbocation intermediates and the resulting alkenes.

Formation of a double bond within the cyclohexyl ring: Protonation of the cyclohexyl hydroxyl group and subsequent loss of water would generate a tertiary carbocation on the cyclohexane (B81311) ring. Deprotonation from an adjacent carbon would lead to an endocyclic double bond.

Formation of an exocyclic double bond: Dehydration involving the C9-hydroxyl group could lead to the formation of a double bond between the C9 of the fluorene and the cyclohexyl ring.

Formation of Dibenzofulvene: Under certain conditions, elimination of the C9-hydroxyl group and a proton from an adjacent carbon on the cyclohexyl ring could lead to a conjugated dibenzofulvene derivative. mdpi.com

The stereoselectivity of the elimination will depend on the specific pathway and the intermediates involved.

Carbocation Rearrangements During Elimination Processes

Carbocation intermediates formed during E1 dehydration reactions are prone to rearrangements to form more stable carbocations. youtube.comlibretexts.org In the dehydration of this compound, the initially formed tertiary carbocations could potentially undergo hydride or alkyl shifts. libretexts.orgyoutube.com

For example, a carbocation generated on the cyclohexyl ring could undergo a ring-contraction via an alkyl shift to form a more stable spirocyclic carbocation, or a hydride shift could lead to a different tertiary carbocation within the ring. youtube.com The specific rearrangement pathways would be dictated by the relative stabilities of the carbocation intermediates.

Dehydration Condition Potential Products Possible Rearrangements
Strong Acid (e.g., H2SO4), HeatMixture of olefinic isomersHydride shifts, Alkyl shifts (ring contraction/expansion)
Lewis Acid (e.g., BF3·OEt2)Specific olefinic isomersDependent on Lewis acid and substrate coordination

Derivatization of Hydroxyl Groups (e.g., Esterification, Etherification)

The hydroxyl groups of this compound can be derivatized through esterification and etherification reactions. These transformations are useful for protecting the hydroxyl groups or for introducing new functionalities.

Esterification: The tertiary nature of the alcohols can make esterification challenging under standard Fischer esterification conditions due to steric hindrance. google.com However, the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base can facilitate the reaction. medcraveonline.comorganic-chemistry.org It is possible that the two hydroxyl groups exhibit different reactivities, allowing for selective mono-esterification.

Etherification: Similar to esterification, the steric hindrance around the tertiary hydroxyl groups can affect the rate of etherification. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, could be a viable method. The relative acidity of the two hydroxyl groups may play a role in selective deprotonation and subsequent ether formation.

Reactions Involving the Fluorene Core and Cyclohexyl Moiety

The fluorene core is an aromatic system that can undergo electrophilic aromatic substitution reactions. mdpi.com The positions most susceptible to substitution are typically the 2, 7, 4, and 5 positions. The bulky 9-substituent may influence the regioselectivity of these reactions.

The cyclohexyl moiety can also undergo various transformations. For instance, under radical conditions, halogenation of the cyclohexyl ring could occur. Ring-opening reactions are also a possibility under specific oxidative or reductive conditions.

Synthesis of Complex Fluorene-Based Scaffolds via Further Transformations

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures. The fluorene unit is a common component in materials for organic electronics, and derivatives of this compound could be explored for such applications. researchgate.netnih.gov

For example, the olefinic derivatives obtained from dehydration reactions could be used in polymerization reactions or as dienophiles in Diels-Alder reactions to construct intricate polycyclic systems. The hydroxyl groups can serve as handles for attaching the molecule to polymers or surfaces. The synthesis of spiro[fluorene-9,1'-cyclohexane] derivatives through intramolecular cyclization reactions could also be envisioned. acs.org These complex scaffolds are of interest in materials science and medicinal chemistry. thieme-connect.de

Advanced Applications in Materials Science Research

Development as Precursors for Optoelectronic Materials

The fluorene (B118485) core of 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL provides a rigid and planar π-conjugated system, which is highly desirable for optoelectronic applications. The incorporation of a bulky, non-planar cyclohexyl group at the C9 position is a key structural modification that enhances the material's properties.

Fluorene derivatives are widely investigated for their use in OLEDs due to their high photoluminescence quantum yields and excellent thermal and photochemical stability. While specific data for this compound is not extensively detailed in public literature, research on analogous fluorene-based derivatives with bulky substituents, such as cyclohexyl moieties, provides valuable insights. These studies have shown that such compounds exhibit strong blue fluorescence, a crucial color for full-color displays and lighting applications.

The presence of the cyclohexyl group can effectively suppress intermolecular interactions, such as aggregation-induced emission or excimer formation, which often lead to reduced device efficiency and undesirable emission characteristics. mdpi.comThis steric hindrance helps to maintain the desired photophysical properties in the solid state, a critical factor for OLED performance. Consequently, fluorene derivatives bearing bulky alkyl groups are considered promising candidates for use as both blue-emitting materials and host materials in OLEDs.

The design of efficient charge transport and photoconductive materials is predicated on achieving a balance between molecular packing and electronic coupling. The fluorene unit, with its extended π-system, facilitates intramolecular charge delocalization. The hydroxyl groups on both the fluorene and cyclohexyl moieties in this compound can influence intermolecular interactions through hydrogen bonding, which could be exploited in the design of materials with specific charge transport pathways.

Integration into Two-Photon Absorption (2PA) Active Systems

Two-photon absorption is a nonlinear optical process with significant applications in 3D microfabrication, optical data storage, and biological imaging. The fluorenyl π-system is a well-established chromophore for 2PA applications due to its inherent thermal and photochemical stability. ucf.edu

Multi-photon photopolymerization is a powerful technique for fabricating complex three-dimensional microstructures with high resolution. This process relies on photoinitiators that can be activated by the simultaneous absorption of two or more photons. Fluorene derivatives with high 2PA cross-sections are attractive candidates for use as two-photon initiators.

The potential utility of this compound in this application would depend on its ability to initiate polymerization upon two-photon excitation. The presence of hydroxyl groups could potentially participate in or influence the photopolymerization process. The good solubility often imparted by bulky substituents like the cyclohexyl group would also be advantageous for formulating suitable photopolymer resins.

Research in Liquid Crystalline Phases and Display Technologies

The rigid, rod-like structure of the fluorene moiety makes it an interesting building block for liquid crystalline materials. The introduction of flexible side groups, such as the hydroxycyclohexyl group, can influence the mesomorphic behavior of the molecule, potentially leading to the formation of liquid crystalline phases over specific temperature ranges.

While there is no specific literature detailing the liquid crystalline properties of this compound, the general principle of designing liquid crystals often involves combining a rigid core with flexible peripheral units. The unique combination of the planar fluorene core and the non-planar cyclohexyl group in this molecule could lead to novel mesophase behavior. Further research in this area could explore its potential for applications in liquid crystal displays (LCDs) and other display technologies where materials with specific optical and ordering properties are required. The investigation into fluorene-based liquid crystal materials is an active area of research. myuchem.com

Utility as a Building Block in the Synthesis of Functionalized Polymers and Supramolecular Structures

The incorporation of this compound into polymer backbones imparts a range of desirable properties, largely attributable to its "cardo" structure. The term "cardo," derived from the Greek word for loop, refers to polymers in which a bulky, cyclic side group is pendant to the polymer backbone, creating a looped conformation. This structural feature significantly influences the physical and chemical characteristics of the resulting materials.

Fluorene-based polymers, in general, are noted for their high refractive indices, excellent thermal stability, and low birefringence, making them suitable for various optical applications. nih.govacs.orgresearchgate.net The presence of the bulky 1-hydroxycyclohexyl group at the C9 position of the fluorene moiety in this compound further enhances these properties. This substituent disrupts chain packing, which can lead to improved solubility of the polymers in common organic solvents and an increase in their glass transition temperatures (Tg). researchgate.netiastate.edu

The synthesis of this specialized diol is typically achieved through a Grignard reaction, a well-established method for forming carbon-carbon bonds. iastate.edulibretexts.org In this synthesis, a Grignard reagent, such as cyclohexylmagnesium bromide, is reacted with 9-fluorenone (B1672902). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the 9-fluorenone, leading to the formation of a tertiary alcohol upon acidic workup. This straightforward synthetic route allows for the production of this compound, which can then be utilized as a monomer in various polymerization reactions.

The two hydroxyl groups of this compound provide reactive sites for step-growth polymerization, enabling its incorporation into a variety of polymer classes, including polyesters and polycarbonates. nih.govresearchgate.net The resulting polymers often exhibit enhanced thermal and mechanical properties due to the rigidity of the fluorene unit.

The table below summarizes the key structural features of this compound and their anticipated effects on polymer properties, based on established principles of "cardo" polymer chemistry.

Structural FeatureAnticipated Effect on Polymer Properties
Rigid Fluorene Core High thermal stability, high glass transition temperature (Tg), enhanced mechanical strength.
Bulky 1-Hydroxycyclohexyl Group Increased solubility, disruption of chain packing leading to low birefringence, potential for high refractive index.
Two Hydroxyl Groups Reactive sites for polymerization (e.g., polyesters, polycarbonates), potential for hydrogen bonding in supramolecular assemblies.

In the realm of supramolecular chemistry, the diol functionality of this compound offers opportunities for the construction of well-defined, non-covalently bonded assemblies. The hydroxyl groups can participate in hydrogen bonding, a key directional interaction in the formation of supramolecular structures. mdpi.com The bulky and rigid nature of the molecule can direct the self-assembly process, potentially leading to the formation of complex architectures such as helical strands or porous networks. mdpi.com These supramolecular structures are of interest for applications in areas such as molecular recognition, catalysis, and the development of "smart" materials.

While direct and extensive research on polymers and supramolecular structures derived specifically from this compound is not widely published, the well-understood chemistry of fluorene-based "cardo" polymers provides a strong basis for predicting its utility. The combination of a rigid aromatic core with a bulky, functionalized aliphatic substituent makes it a promising candidate for the development of next-generation high-performance materials.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL, and how can reaction progress be monitored?

  • Methodology : A plausible route involves introducing the hydroxycyclohexyl group via nucleophilic substitution or Grignard reactions. For example, fluorenol derivatives (e.g., 9-Allyl-9H-fluoren-9-ol) are synthesized by reacting fluorenol with allyl halides in anhydrous THF under inert atmosphere . Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization, as demonstrated in sodium hypochlorite-mediated oxidations of fluorenol derivatives .

Q. What purification techniques are effective for isolating this compound?

  • Methodology : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) is commonly used for polar hydroxyl-containing compounds. Recrystallization from ethanol or acetone may improve purity, as seen in purification of 9-Hydroxyfluorene derivatives . For air-sensitive intermediates, use Schlenk techniques under nitrogen .

Q. How is the compound structurally characterized?

  • Methodology : Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns and cyclohexyl group integration .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen bonding, as applied to similar fluorenol derivatives .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodology : Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) may arise from dynamic effects (e.g., tautomerism) or crystal packing. Perform variable-temperature NMR and density functional theory (DFT) calculations to correlate solution and solid-state structures . For example, SHELX refinement parameters (R-factors <0.05) ensure crystallographic accuracy .

Q. What strategies mitigate instability during synthesis or storage?

  • Methodology :

  • Light sensitivity : Store in amber vials at -20°C, as recommended for 9H-Xanthen-9-ol .
  • Oxidation prevention : Add antioxidants (e.g., BHT) to reaction mixtures and use degassed solvents .
  • Hydrolysis control : Adjust pH to neutral during aqueous workups, as acidic/basic conditions degrade hydroxyl groups .

Q. How is the compound’s reactivity explored under varying catalytic conditions?

  • Methodology : Screen catalysts (e.g., Pd/C, TEMPO) for oxidation or functionalization. For example, 9-Fluorenol derivatives are oxidized to ketones using NaOCl . Monitor by IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) and GC-MS for byproduct analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.